[4-(4-Fluorophenyl)piperazino](4-methyl-1,2,3-thiadiazol-5-yl)methanone
Overview
Description
4-(4-Fluorophenyl)piperazinomethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperazinomethanone typically involves multi-step organic reactions. One common route includes the formation of the piperazine ring followed by the introduction of the fluorophenyl group. The thiadiazole ring is then synthesized and attached to the piperazine derivative. Reaction conditions often involve the use of solvents like toluene and catalysts such as Ru/Al2O3 .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis in a packed-bed reactor. This method allows for the optimization of reaction parameters such as temperature, oxygen flow rate, and catalyst loading to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include aryl sulfonium salts for thioesterification and organolithium reagents for reductive alkylation . Reaction conditions often involve specific temperatures and the presence of catalysts like Cu(acac)2 or Fe(acac)3 .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Fluorophenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorophenyl group makes it a useful probe in various assays.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific therapeutic effects.
Industry
Industrially, 4-(4-Fluorophenyl)piperazinomethanone can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid: A compound with a similar thiadiazole structure, used as a peroxisome proliferator-activated receptor agonist.
Uniqueness
What sets 4-(4-Fluorophenyl)piperazinomethanone apart is its combination of a fluorophenyl group and a thiadiazole ring, which provides unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c1-10-13(21-17-16-10)14(20)19-8-6-18(7-9-19)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHAJHJVMVIHQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329500 | |
Record name | [4-(4-fluorophenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730133 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
698346-50-8 | |
Record name | [4-(4-fluorophenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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